molecular formula C22H21NO B14960008 N-(diphenylmethyl)-3-phenylpropanamide

N-(diphenylmethyl)-3-phenylpropanamide

Cat. No.: B14960008
M. Wt: 315.4 g/mol
InChI Key: JJBSEJGEADRDCC-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-3-phenylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom and a phenyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-3-phenylpropanamide typically involves the reaction of diphenylmethanol with 3-phenylpropanoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate ester, which is then converted to the amide by reaction with ammonia or an amine.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods utilize microreactors to ensure precise control over reaction conditions, such as temperature and pressure, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions: N-(diphenylmethyl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(diphenylmethyl)-3-phenylpropanamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs with analgesic or anti-inflammatory effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(diphenylmethyl)-1-phenylethan-1-imine
  • Diphenylmethane
  • N-(P-cyanophenyl)-N’-diphenylmethyl-guanidine-acetic acid

Uniqueness: N-(diphenylmethyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research purposes.

Properties

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

N-benzhydryl-3-phenylpropanamide

InChI

InChI=1S/C22H21NO/c24-21(17-16-18-10-4-1-5-11-18)23-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2,(H,23,24)

InChI Key

JJBSEJGEADRDCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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